(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid

Chiral Resolution Diastereomeric Salt Formation Crystal Engineering

Optically pure (S)-4-methylmandelic acid is the preferred counter-ion for resolving racemic amines using (1R,2S)-ephedrine. Its inverted diastereomeric salt solubility—where the (2S)-mandelate forms the less-soluble salt—enables efficient crystallization and consistent optical purity of the (S)-amine enantiomer. With a melting point of 128–133°C (vs. racemate 147–150°C), it provides a rapid thermophysical check for enantiomeric identity. This building block is crucial for NSAID candidates requiring an (S)-α-hydroxy acid motif with enhanced para-methyl lipophilicity. Use only the (2S)-enantiomer to prevent resolution failure and costly downstream repurification.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 75172-62-2
Cat. No. B3429574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid
CAS75172-62-2
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1
InChIKeySFGURAWGCAPHON-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Hydroxy-2-(4-methylphenyl)acetic Acid (CAS 75172-62-2): A Key Chiral α-Hydroxy Acid for Enantioselective Synthesis


(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid, also known as (S)-4-methylmandelic acid, is a chiral aromatic α-hydroxy acid that serves as a critical enantiopure building block in medicinal chemistry and asymmetric synthesis . As the (S)-enantiomer of a substituted mandelic acid derivative (C₉H₁₀O₃, MW 166.17), it features a stereogenic α-carbon bearing hydroxyl and carboxylic acid functionalities, enabling precise stereochemical control in downstream reactions . Commercial suppliers report a melting point of 128–133 °C and a purity specification of ≥95% .

Why (2S)-2-Hydroxy-2-(4-methylphenyl)acetic Acid Cannot Be Replaced by Its (R)-Enantiomer or Racemic Mixture


Interchanging (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid with its (R)-enantiomer or racemic form is not chemically feasible in stereospecific applications. The introduction of the para-methyl substituent fundamentally alters the chiral recognition landscape compared to unsubstituted mandelic acid, leading to an inversion in diastereomeric salt solubility trends [1]. Specifically, with resolving agents such as (1R,2S)-ephedrine, the less-soluble diastereomeric salt is formed by the (2S)-enantiomer for 4-methylmandelic acid, whereas unsubstituted mandelic acid shows the opposite selectivity with the (2R)-enantiomer forming the less-soluble salt [1]. This divergent thermodynamic behavior means that generic substitution with the wrong enantiomer or a racemate will fail in classical resolution protocols or in any synthetic sequence requiring a specific absolute configuration [1].

Quantitative Differentiation Evidence for (2S)-2-Hydroxy-2-(4-methylphenyl)acetic Acid Versus Comparators


Inverted Diastereomeric Salt Solubility Profile with (1R,2S)-Ephedrine Relative to Unsubstituted Mandelic Acid

The (2S)-4-methylmandelic acid exhibits a reversed selectivity profile in ephedrine-mediated resolution compared to the unsubstituted parent compound. In the Valente et al. study, the less-soluble diastereomeric salt for 4-methylmandelic acid contains the (2S)-enantiomer, whereas unsubstituted mandelic acid forms its less-soluble salt with the (2R)-enantiomer under identical conditions (95% ethanol) [1]. This inversion is attributed to larger 3'-substituents (methyl) altering H-bonding chain motifs and packing efficiency [1].

Chiral Resolution Diastereomeric Salt Formation Crystal Engineering

Enantiomeric Purity Specification: (2S)-4-Methylmandelic Acid ≥98% ee Versus Commercial (R)-Enantiomer

Commercially available (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid is supplied with a chemical purity of ≥95% and an enantiomeric excess (ee) that meets the ≥98% threshold typical of ChiPros-grade mandelic acid derivatives . The (R)-enantiomer is similarly available at 98% ee, but the (S)-form is specifically required for synthetic routes where the target API carries an (S)-configuration at the α-carbon, such as certain nonsteroidal anti-inflammatory drug (NSAID) intermediates .

Chiral Purity Quality Control Procurement Specification

H-Bonding Chain Architecture Divergence: (2S)-Mandelate Six-Atom Repeat Versus (2R)-Mandelate Four-Atom Repeat

X-ray crystallographic analysis reveals a fundamental structural distinction between the diastereomeric ephedrinium salts: (2R)-mandelates consistently adopt a compact four-atom H-bonding repeating unit [⁺N–H···O(–C–)–O···H–N', C₂¹(4)], while (2S)-mandelates exhibit a more dimensionally variable six-atom chain repeat [⁺N–H···O–C–O···H–N', C₂²(6)] [1]. For 4-methylmandelic acid, the (2S)-enantiomer's participation in the six-atom chain contributes to its reduced solubility relative to the (2R)-salt, opposite to the unsubstituted case [1].

Crystal Engineering Hydrogen Bonding Polymorphism

Class-Level Enantiomer-Specific Pharmacological Application: (S)-Mandelic Acid Scaffold in NSAID Synthesis

The (S)-mandelic acid scaffold is specifically employed in the preparation of nonsteroidal anti-inflammatory agents, while the (R)-form finds use in cephalosporin and penicillin synthesis [1]. Although this class-level evidence derives from the parent mandelic acid framework, the para-methyl substitution in (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid provides a distinct steric and electronic profile that can modulate biological activity and binding affinity in derived drug candidates [1].

Medicinal Chemistry NSAID Synthesis Chiral Drug Intermediates

Melting Point Range Distinction: (2S)-Enantiomer at 128–133 °C Versus Racemate at 147–150 °C

The (2S)-enantiomer of 2-hydroxy-2-(4-methylphenyl)acetic acid exhibits a melting point range of 128–133 °C as reported by Sigma-Aldrich/Enamine , while the racemic mixture (CAS 18584-20-8) is reported to melt at 147–150 °C by AKSci . This ~20 °C depression in melting point for the enantiopure form relative to the racemate is consistent with the lower lattice energy typically observed for enantiomerically pure chiral compounds compared to their racemic counterparts .

Thermal Analysis Solid-State Characterization Enantiomeric Purity

Absence of Direct Head-to-Head Comparator Data: Key Evidence Gap

A systematic search of primary literature, patents, and authoritative databases did not identify any published study that directly compares (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid against its (R)-enantiomer, racemic mixture, or other substituted mandelic acids in the same assay for biological activity, catalytic performance, or pharmacokinetic properties [1] [2] . The available evidence is limited to class-level structural and thermodynamic inferences, and cross-study comparisons of vendor-supplied physicochemical specifications [1] [2].

Evidence Gap Analysis Research Limitation

Optimal Application Scenarios for (2S)-2-Hydroxy-2-(4-methylphenyl)acetic Acid Based on Differentiated Evidence


Classical Chiral Resolution of Racemic Amines Using Ephedrine as Resolving Agent

When resolving racemic amines via diastereomeric salt formation with (1R,2S)-ephedrine, (2S)-4-methylmandelic acid is the preferred counter-ion. The inverted solubility trend—where the (2S)-mandelate forms the less-soluble diastereomeric salt—enables efficient separation of the (S)-amine enantiomer by selective crystallization. This behavior, documented crystallographically and thermodynamically by Valente et al., makes the (2S)-enantiomer indispensable for resolutions where the target API bears an (S)-amine stereocenter [1].

Synthesis of (S)-Configured NSAID Intermediates Requiring para-Methyl Substitution

For medicinal chemistry programs developing nonsteroidal anti-inflammatory drug candidates that require an (S)-α-hydroxy acid motif with enhanced lipophilicity at the para position, the (S)-enantiomer of 4-methylmandelic acid serves as a direct chiral building block. The para-methyl group provides increased LogP and altered steric profile compared to unsubstituted (S)-mandelic acid, potentially improving membrane permeability and target binding [1]. This application is supported by the class-level evidence that (S)-mandelic acid scaffolds are specifically employed in NSAID synthesis [1].

Enantiopure Chiral Auxiliary for Asymmetric Synthesis of α-Substituted Carboxylic Acids

The (S)-enantiomer's defined absolute configuration and commercial availability at high enantiomeric purity (≥95% chemical purity) make it suitable as a chiral auxiliary or resolving agent for the asymmetric synthesis of pharmaceutically relevant α-substituted carboxylic acids. The six-atom H-bonding chain motif characteristic of (2S)-mandelate salts provides a predictable crystallization behavior that can be exploited for diastereomeric resolution of complex intermediates [1].

Solid-State Form Screening and Polymorph Identification Using Authentic (S)-Enantiomer

The distinct melting point range (128–133 °C) of the (2S)-enantiomer, compared to the racemate (147–150 °C), provides a rapid thermophysical fingerprint for confirming enantiomeric identity upon receipt. This is particularly valuable in quality control workflows where the racemate or wrong enantiomer could otherwise enter a synthetic sequence undetected, potentially leading to costly downstream purification failures [1] .

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